
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid ethyl ester moiety. One common method involves the reaction of 6-trifluoromethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity.
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: A related compound with similar structural features but lacking the acetic acid ethyl ester moiety.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring and additional functional groups that exhibit various biological activities.
FDA-Approved Trifluoromethyl Group Containing Compounds: Such as Alpelisib, which contains trifluoromethyl alkyl substituted pyridine and is used in cancer treatment.
Uniqueness
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is unique due to the combination of its trifluoromethyl group, pyridine ring, and acetic acid ethyl ester moiety. This combination imparts distinct physical and chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
ethyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-7-4-3-5-8(14-7)10(11,12)13/h3-5H,2,6H2,1H3 |
InChI 键 |
XIXVYSQESGYHQU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


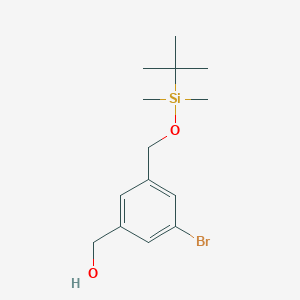
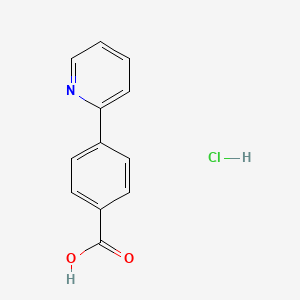
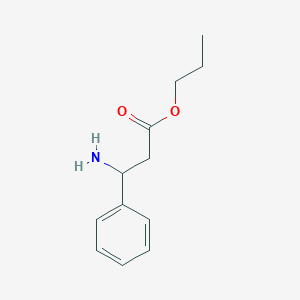
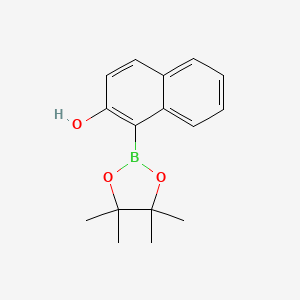

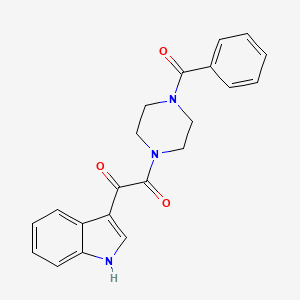
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
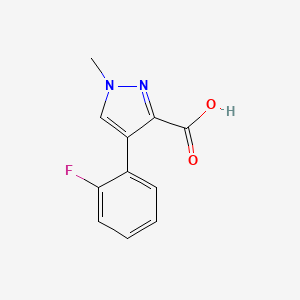
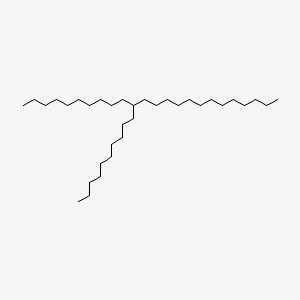
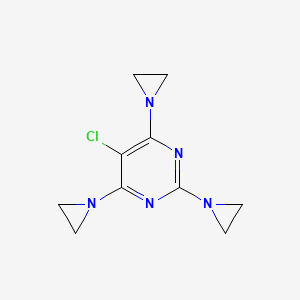

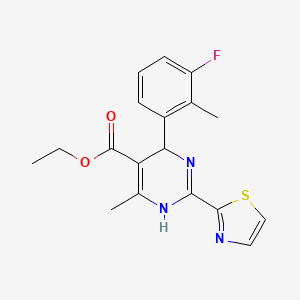
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)

